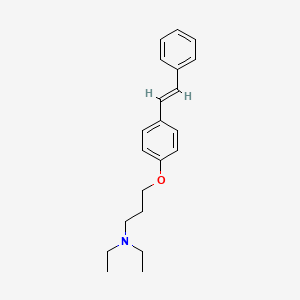
4-(gamma-Diethylaminopropyl)oxystilbene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(γ-二乙氨丙基)氧基芪是一种合成的有机化合物,其特征在于存在一个芪骨架,一个二乙氨丙基连接到苯环的第四位。芪类是一类化合物,以其多样的生物活性而闻名,并在化学、生物学和医药等多个领域得到应用。
准备方法
合成路线和反应条件
4-(γ-二乙氨丙基)氧基芪的合成通常涉及以下步骤:
起始原料: 合成从选择合适的起始原料开始,例如 4-羟基苯甲醛和二乙胺。
缩合反应: 第一步涉及在合适的催化剂(例如对甲苯磺酸)存在下,4-羟基苯甲醛与二乙胺之间的缩合反应,形成 4-(γ-二乙氨丙基)苯甲醛。
维蒂希反应: 下一步涉及维蒂希反应,其中将 4-(γ-二乙氨丙基)苯甲醛与膦叶立德反应形成芪骨架。
氧化: 最后,使用氧化剂(如高锰酸钾)氧化该化合物,生成 4-(γ-二乙氨丙基)氧基芪。
工业生产方法
4-(γ-二乙氨丙基)氧基芪的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。连续流动反应器和自动化系统通常用于提高效率和可扩展性。
化学反应分析
反应类型
4-(γ-二乙氨丙基)氧基芪会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌或其他氧化衍生物。
还原: 还原反应可以将该化合物转化为其相应的还原形式,例如二氢芪。
取代: 亲电和亲核取代反应可以在苯环或二乙氨丙基上发生。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬或酸性或碱性条件下的过氧化氢。
还原: 硼氢化钠、氢化铝锂或催化加氢。
取代: 卤化剂(例如溴、氯)、亲核试剂(例如胺、硫醇)和亲电试剂(例如卤代烷烃)。
主要产品
氧化: 醌、羟基衍生物。
还原: 二氢芪、胺衍生物。
取代: 卤代芪、烷基化衍生物。
科学研究应用
4-(γ-二乙氨丙基)氧基芪在科学研究中具有广泛的应用:
化学: 用作合成更复杂的有机分子和研究反应机理的构建块。
生物学: 对其潜在的生物活性进行研究,包括抗菌、抗氧化和抗癌特性。
医药: 探索其在治疗各种疾病(如癌症和神经退行性疾病)方面的治疗潜力。
工业: 用于开发染料、荧光增白剂和其他工业化学品。
作用机制
4-(γ-二乙氨丙基)氧基芪的作用机制涉及其与特定分子靶标和途径的相互作用:
分子靶标: 该化合物可能与酶、受体和其他蛋白质相互作用,调节其活性。
涉及的途径: 它可以影响各种细胞途径,例如凋亡、细胞增殖和氧化应激反应。
相似化合物的比较
4-(γ-二乙氨丙基)氧基芪可以与其他类似化合物进行比较,例如:
芪: 母体化合物,以其基本结构和性质而闻名。
4-羟基芪: 一种具有增强生物活性的羟基化衍生物。
4-(γ-二乙氨丙基)芪: 一种类似的化合物,没有氧原子,用于比较结构-活性关系研究。
4-(γ-二乙氨丙基)氧基芪的独特性在于其特定的官能团,这些官能团赋予其独特的化学和生物学性质,使其在各种应用中具有价值。
生物活性
4-(gamma-Diethylaminopropyl)oxystilbene, also known as a derivative of stilbene, is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies that highlight its biological significance.
- IUPAC Name: this compound
- CAS Number: 110245-14-2
- Molecular Formula: C18H24N2O
- Molecular Weight: 288.40 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to exert its effects through:
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
- Antioxidant Activity: The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Properties: Preliminary studies suggest that it may disrupt bacterial cell membranes, leading to cell lysis.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that the compound effectively scavenged reactive oxygen species (ROS) in vitro, suggesting potential applications in preventing oxidative damage in cells .
Antimicrobial Activity
In vitro studies have reported that this compound possesses antimicrobial properties against various bacterial strains. The compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal damage . This effect is likely due to its ability to modulate neurotransmitter levels and protect against oxidative stress.
Case Studies
Case Study 1: Antioxidant Efficacy
A recent study evaluated the antioxidant capacity of this compound using different assays, including DPPH and ABTS radical scavenging tests. Results showed that the compound significantly reduced free radical levels compared to controls, supporting its potential use in formulations aimed at reducing oxidative stress .
Case Study 2: Antimicrobial Testing
In a clinical setting, the antimicrobial efficacy of this compound was tested against common pathogens in wound infections. The compound demonstrated effective inhibition of bacterial growth, suggesting its potential as a topical agent for treating infected wounds .
Comparative Analysis
| Activity | This compound | Similar Compounds |
|---|---|---|
| Antioxidant | High efficacy in scavenging ROS | Other stilbene derivatives |
| Antimicrobial | Effective against Gram-positive/negative | Quinolines, flavonoids |
| Neuroprotective | Positive effects in animal models | Curcumin, resveratrol |
属性
CAS 编号 |
110245-14-2 |
|---|---|
分子式 |
C21H27NO |
分子量 |
309.4 g/mol |
IUPAC 名称 |
N,N-diethyl-3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-amine |
InChI |
InChI=1S/C21H27NO/c1-3-22(4-2)17-8-18-23-21-15-13-20(14-16-21)12-11-19-9-6-5-7-10-19/h5-7,9-16H,3-4,8,17-18H2,1-2H3/b12-11+ |
InChI 键 |
GKSJAJYQFPMNDL-VAWYXSNFSA-N |
手性 SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
规范 SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















